Refametinib

Vue d'ensemble

Description

Refametinib is an orally bioavailable selective MEK inhibitor with potential antineoplastic activity . It specifically inhibits mitogen-activated protein kinase kinase 1 (MAP2K1 or MAPK/ERK kinase 1), resulting in inhibition of growth factor-mediated cell signaling and tumor cell proliferation .

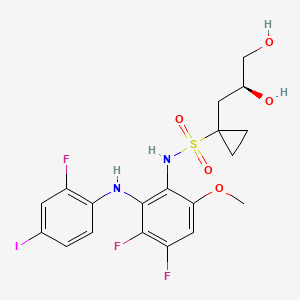

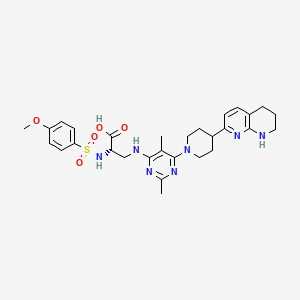

Molecular Structure Analysis

Refametinib has a molecular formula of C19H20F3IN2O5S and a molecular weight of 572.3 g/mol . Its IUPAC name is N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2S)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide .Chemical Reactions Analysis

Refametinib has been involved in continuous selective hydrogenation reactions. For instance, the iodo-nitroaromatic refametinib active pharmaceutical ingredient (API) intermediate was investigated using a conventional Raney cobalt catalyst in a cocurrent trickle-bed reactor .Physical And Chemical Properties Analysis

Refametinib belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .Applications De Recherche Scientifique

Cancer Treatment

Refametinib is being investigated for use in the treatment of various types of cancer . It has shown antineoplastic activity in phase II trials .

Oral Squamous Cell Carcinoma

A study found that Refametinib, an orally bioavailable selective MEK1/2 inhibitor, can increase the effectiveness of 5-Fluorouracil (5-FU), a common cytotoxic drug, in the SCC4 cell line . The combined treatment suppressed cell proliferation and promoted apoptosis more potently than 5-FU treatment alone .

Cardiovascular Diseases

Refametinib has shown potency to attenuate aortic root growth in murine models . This suggests its potential application in the treatment of cardiovascular diseases.

Biomarker Identification in Hepatocellular Carcinoma (HCC)

Refametinib has been used in proof-of-concept studies to support the identification of predictive biomarkers in HCC .

Drug Delivery Research

Refametinib has been used in research to develop novel oral administration methods. A study formulated a 2-hydroxypropyl-beta-cyclodextrin (HPBCD) based drinking water preparation of Refametinib, which showed a dose-dependent increase in Refametinib plasma levels .

Combination Therapy Research

Refametinib is being studied for its potential to enhance the anticancer effects of other drugs. For example, it has been combined with 5-Fluorouracil to treat Oral Squamous Cell Carcinoma .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2S)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSACQWTXKSHJT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)C[C@@H](CO)O)NC3=C(C=C(C=C3)I)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3IN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238961 | |

| Record name | Refametinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

RDEA119 is a potent, non-ATP competitive, highly selective inhibitor of MEK. RDEA119 is a highly potent and selective inhibitor of mitogen-activated ERK kinase (MEK), a key component of the RAS/RAF/MEK/ERK pathway that is commonly defective in human tumors. The MEK1/2 pathway is important in cell cycle regulation in inflammatory bowel disease, including ulcerative colitis and Crohn's disease. RDEA119 was shown to reduce damage to colonic tissue in two different mouse models of colitis, murine trinitrobenzene sulfonic acid (TNBS) colitis model and murine dextran sulfate sodium (DSS) colitis model. [Ardea Biosciences Inc. Press release] | |

| Record name | Refametinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06309 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Refametinib | |

CAS RN |

923032-37-5 | |

| Record name | Refametinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923032-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Refametinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923032375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Refametinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06309 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Refametinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-methoxyphenyl}-1-[(2S)-2,3-dihydroxypropyl]cyclopropanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REFAMETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPX07AFM0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the primary molecular target of Refametinib?

A1: Refametinib is a potent, orally bioavailable, and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). [, , , , , , , ]

Q2: How does Refametinib interact with its target?

A2: Unlike ATP-competitive inhibitors, Refametinib binds to an allosteric site on MEK1/2. This binding prevents the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, effectively inhibiting the downstream signaling cascade. [, , , , ]

Q3: What are the downstream consequences of Refametinib-mediated MEK1/2 inhibition?

A3: Refametinib's inhibition of the MEK/ERK pathway leads to reduced tumor cell proliferation, decreased microvessel density (anti-angiogenic effect), and induction of apoptosis in various cancer models. [, , , ]

Q4: Does Refametinib impact other signaling pathways?

A4: While Refametinib primarily targets MEK1/2, research indicates potential crosstalk with other pathways. For instance, in KRAS mutant colorectal cancer cells, Refametinib treatment induced macrophage migration inhibitory factor (MIF) secretion, leading to STAT3 and MAPK activation, suggesting a potential resistance mechanism. [] Additionally, in hepatocellular carcinoma models, Refametinib combined with Sorafenib inhibited the Wnt/β-catenin pathway, regardless of β-catenin mutational status. []

Q5: What is the molecular formula and weight of Refametinib?

A5: This information is not provided in the provided research abstracts. You can find this information in drug databases or chemical structure resources.

Q6: Is there any spectroscopic data available for Refametinib?

A6: The provided research abstracts do not include detailed spectroscopic data. This information is typically available in chemical characterization studies or drug monographs.

Q7: How stable is Refametinib in drinking water?

A7: A study showed that when dissolved in drinking water and protected from UV/visible light, Refametinib remained stable with no significant degradation for 7 days. [] This finding facilitated a novel oral administration method for animal studies.

Q8: Does Refametinib have any catalytic properties?

A8: Refametinib is a kinase inhibitor and does not possess inherent catalytic properties. Its mechanism of action relies on inhibiting the enzymatic activity of MEK1/2.

Q9: Have computational approaches been applied to study Refametinib?

A9: Yes, molecular docking studies investigated the binding affinity of Refametinib to Twist1, a potential therapeutic target in malignant peripheral nerve sheath tumors (MPNSTs). [] Additionally, structure dynamics simulations of MEK1 in the presence of Refametinib were performed to confirm biosensor dynamics and understand the conformational changes induced by the drug. []

Q10: How do structural modifications of Refametinib affect its activity and selectivity?

A10: The provided research abstracts do not provide detailed SAR studies for Refametinib. SAR information is typically generated through systematic modifications of the compound's structure and evaluation of the resulting analogs in various biological assays.

Q11: What is the pharmacokinetic profile of Refametinib?

A12: Refametinib is readily absorbed after oral administration, displaying near-dose proportional pharmacokinetics. [] Its plasma half-life is approximately 16 hours at the maximum tolerated dose (MTD). [] Further details on absorption, distribution, metabolism, and excretion (ADME) are not provided in the abstracts.

Q12: Which cancer cell lines have shown sensitivity to Refametinib in vitro?

A14: Refametinib demonstrated anti-proliferative activity against a variety of cancer cell lines, including HCC1954, BT474 (breast cancer), HepG2 (liver cancer), and various patient-derived gastric cancer models. [, , ]

Q13: What in vivo models have been used to study Refametinib's efficacy?

A15: The efficacy of Refametinib has been evaluated in various animal models, including murine xenograft models of liver cancer, gastric cancer, pancreatic cancer, and patient-derived xenograft models of various cancers. [, , , , , ]

Q14: What is the clinical trial experience with Refametinib?

A16: Refametinib has been evaluated in clinical trials for various cancers, including hepatocellular carcinoma (HCC), pancreatic cancer, and colorectal cancer, both as monotherapy and in combination with other agents like Sorafenib and Gemcitabine. [, , , , , , , ]

Q15: What are the known resistance mechanisms to Refametinib?

A17: In KRAS mutant colorectal cancer cells, Refametinib treatment led to increased MIF secretion, activating STAT3 and MAPK, suggesting a potential resistance mechanism. [] Additionally, high allele frequency of KRAS functional mutations was associated with resistance to Refametinib in preclinical models and a clinical trial in pancreatic cancer. []

Q16: What are the common adverse events associated with Refametinib?

A16: This information is not the focus of the provided research abstracts. Detailed safety and toxicity profiles are typically found in clinical trial reports and drug information resources.

Q17: Are there specific drug delivery strategies being explored for Refametinib?

A20: The provided research abstracts do not specify drug delivery strategies for Refametinib beyond its oral bioavailability and the use of HPBCD in preclinical studies. []

Q18: Can liquid biopsies be used to assess KRAS status in the context of Refametinib therapy?

A22: Yes, studies have successfully utilized circulating tumor DNA (ctDNA) analysis by BEAMing technology to identify KRAS mutations in patients with HCC and pancreatic cancer enrolled in clinical trials with Refametinib. [, ] This approach offers a less invasive alternative to tissue biopsies for assessing potential predictive biomarkers.

Q19: What analytical methods have been employed to study Refametinib?

A23: Various analytical techniques have been used, including UHPLC-UV for stability assessment, western blotting for protein analysis, next-generation sequencing (NGS) for mutational analysis, and reverse phase protein array (RPPA) for studying protein expression and phosphorylation. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)

![6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole](/img/structure/B612146.png)

![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)

![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)

![4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole](/img/structure/B612156.png)